N-(Cyanomethyl)-3-methylsulfanyl-N-propylthiophene-2-carboxamide
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Overview
Description
“N-(Cyanomethyl)-3-methylsulfanyl-N-propylthiophene-2-carboxamide” likely refers to a compound that contains a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), a carboxamide group (-CONH2), a cyanomethyl group (-CH2CN), and a methylsulfanyl group (-SCH3). The exact properties of this compound would depend on the specific arrangement of these groups .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine its structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the carboxamide group might participate in condensation reactions, while the cyanomethyl group might be involved in nucleophilic substitutions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These might include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Heterocyclic Synthesis and Chemical Properties
Heterocyclic compounds play a crucial role in medicinal chemistry and materials science. For instance, the synthesis of 3-substituted chromones from o-hydroxy-ω-(methylsulfinyl)acetophenones demonstrates the versatility of sulfur-containing compounds in synthesizing complex heterocyclic structures, which are valuable in developing therapeutic agents and functional materials (Klutchko et al., 1974). Similarly, the creation of 4H-1,4-benzothiazine derivatives via the ring closure of EWG-stabilized (2-isocyanophenylthio)methyl anions highlights the importance of cyano and sulfur-containing compounds in synthesizing heterocyclic derivatives with potential biological activities (Kobayashi et al., 2006).
Biological Activities and Applications
Compounds similar to N-(Cyanomethyl)-3-methylsulfanyl-N-propylthiophene-2-carboxamide are explored for their biological activities. For example, nitrothiophenes with basic or electrophilic substituents have been synthesized and evaluated as radiosensitizers and bioreductively activated cytotoxins, indicating the potential therapeutic applications of thiophene derivatives in cancer treatment (Threadgill et al., 1991). Additionally, the study on the reaction of N-acyloxy-N-alkoxyamides with biological thiol groups suggests the chemical reactivity of similar compounds with biomolecules, which could be relevant in drug design and development of diagnostic agents (Glover & Adams, 2011).
Advanced Materials and Sensing Applications
The synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamides and their application in colorimetric sensing of fluoride anions exemplifies the utility of cyano and methyl-functionalized compounds in developing materials for chemical sensing. These compounds exhibit a drastic color transition in response to fluoride anions, demonstrating their potential as sensors for environmental monitoring and diagnostic applications (Younes et al., 2020).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-(cyanomethyl)-3-methylsulfanyl-N-propylthiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS2/c1-3-6-13(7-5-12)11(14)10-9(15-2)4-8-16-10/h4,8H,3,6-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPHTWFAWQQEEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC#N)C(=O)C1=C(C=CS1)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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